3,7-Bis(dimethylamino)phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

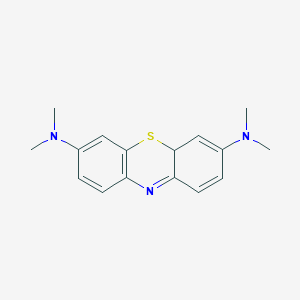

3,7-bis(dimethylamino)phenothiazine is a member of the class of phenothiazines that is 4aH-phenothiazine substituted by dimethylamino groups at positions 3 and 7. It is a member of phenothiazines and a tertiary amino compound. It is a conjugate base of a 3,7-bis(dimethylamino)phenothiazin-5-ium. It derives from a hydride of a 4aH-phenothiazine.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Treatment of Methemoglobinemia

Methylene blue is primarily used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. It acts as a reducing agent that converts methemoglobin back to hemoglobin. Studies have shown that intravenous administration can significantly reduce methemoglobin levels within minutes .

1.2 Antimicrobial Properties

Recent research has indicated that methylene blue exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been studied for its potential use in treating infections, particularly in wound care and surgical settings .

1.3 Photodynamic Therapy

Methylene blue is utilized in photodynamic therapy for cancer treatment. When exposed to light, it generates reactive oxygen species that can induce apoptosis in cancer cells. Clinical trials have demonstrated its effectiveness in treating certain types of tumors .

Diagnostic Applications

2.1 Imaging Techniques

Methylene blue is employed in various imaging techniques, including photoacoustic imaging and fluorescence imaging. It serves as a contrast agent that enhances the visibility of tissues during medical procedures .

2.2 Sentinel Lymph Node Mapping

In surgical oncology, methylene blue is used to identify sentinel lymph nodes during cancer surgeries. Its injection allows for the visualization of lymphatic drainage patterns, aiding in the accurate removal of affected nodes .

Analytical Chemistry

3.1 Staining Agent

In histology and cytopathology, methylene blue functions as a staining agent for cells and tissues, enhancing the visibility of cellular structures under a microscope. Its application in various staining protocols has been well-documented .

3.2 Redox Indicator

Methylene blue serves as a redox indicator in titrations due to its distinct color change from blue to colorless upon reduction. This property is exploited in various analytical methods to determine the concentration of reducing agents .

Case Study 1: Treatment of Methemoglobinemia

A clinical trial involving patients with drug-induced methemoglobinemia demonstrated that administering 1-2 mg/kg of methylene blue intravenously resulted in rapid normalization of methemoglobin levels within 30 minutes .

Case Study 2: Photodynamic Therapy for Oral Cancer

In a study on oral squamous cell carcinoma, patients treated with methylene blue followed by laser therapy showed a significant reduction in tumor size compared to those receiving standard treatments alone .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medical | Treatment of methemoglobinemia | Reduces methemoglobin to hemoglobin |

| Medical | Antimicrobial treatment | Inhibits growth of bacteria and fungi |

| Diagnostic | Imaging agent | Enhances tissue visibility |

| Diagnostic | Sentinel lymph node mapping | Visualizes lymphatic drainage |

| Analytical Chemistry | Staining agent | Enhances visibility of cellular structures |

| Analytical Chemistry | Redox indicator | Color change indicates redox reactions |

Eigenschaften

Molekularformel |

C16H19N3S |

|---|---|

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

3-N,3-N,7-N,7-N-tetramethyl-4aH-phenothiazine-3,7-diamine |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,15H,1-4H3 |

InChI-Schlüssel |

DDCCHUHICUGJCF-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC2C(=NC3=C(S2)C=C(C=C3)N(C)C)C=C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.